N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity : A study by Ghorab et al. (2017) synthesized a series of compounds structurally inspired by antituberculosis pro-drugs. They found that some compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in treating tuberculosis (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
COX-2 Inhibitor for Pain and Arthritis : Hashimoto et al. (2002) developed a series of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including one in clinical trials for rheumatoid arthritis and acute pain, show the role of such chemicals in developing new therapeutic agents (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Cancer Therapeutics : Mun et al. (2012) investigated the structure-activity relationships of arylsulfonamide analogs. They aimed to improve the pharmacological properties of a small molecule HIF-1 pathway inhibitor, which antagonizes tumor growth in cancer models (Mun, Jabbar, Devi, Liu, & Van Meir, 2012).
Kynurenine 3-Hydroxylase Inhibitors : A study by Röver et al. (1997) focused on synthesizing N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds showed potential in vitro as high-affinity inhibitors, suggesting possible applications in neurological research (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Pharmacokinetics
The pharmacokinetic properties of this compound are currently unknown . Absorption, distribution, metabolism, and excretion (ADME) properties would need to be studied to understand the compound’s bioavailability and overall pharmacokinetics.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)18-8-7-15(25-2)12-17(18)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSZTHBVCAGHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.